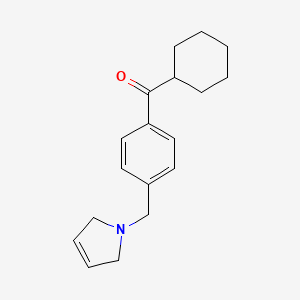

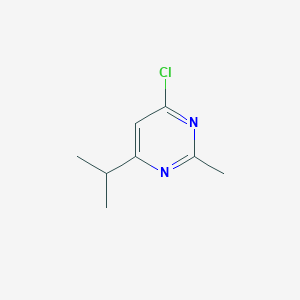

![molecular formula C21H21Cl2NO3 B1359632 3,4-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone CAS No. 898762-28-2](/img/structure/B1359632.png)

3,4-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from oleic acid, which is hydroxylated and then esterified to produce methyl 9,10-dihydroxyoctadecanoate (MDHO). This intermediate is further reacted with cyclopentanone or cyclohexanone using a sonochemical method in the presence of montmorillonite KSF catalyst to yield novel 1,4-dioxaspiro compounds . Another synthesis route for 1-thia-4-azaspiro[4.5]decan-3-one derivatives involves the introduction of various substituents at specific positions on the spirocyclic scaffold, which has shown promise in inhibiting human coronavirus replication .

Molecular Structure Analysis

The molecular structure of compounds related to 3,4-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone is characterized by the presence of a spirocyclic core, which is a structural motif where two rings are joined at a single atom. In the case of the 1,4-dioxaspiro compounds, the spirocyclic core includes a dioxane ring, while the 1-thia-4-azaspiro derivatives contain a thia and an azaspiro ring system .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are sonochemical reactions, which are facilitated by ultrasonic waves. This method is used to enhance the reaction rates and yields of the novel 1,4-dioxaspiro compounds . The anti-coronavirus activity of the 1-thia-4-azaspiro[4.5]decan-3-one derivatives suggests that these compounds can interact with viral components, inhibiting replication .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized 1,4-dioxaspiro compounds, such as density, total acid number, total base number, and iodine value, indicate their potential as biolubricants . The antiviral properties of the 1-thia-4-azaspiro[4.5]decan-3-one derivatives are characterized by their selective inhibition of human coronavirus, with compound 8n showing an EC50 value of 5.5 µM, highlighting its potency .

Aplicaciones Científicas De Investigación

Antiviral Properties

- Spirothiazolidinone derivatives, which include similar structural components to the chemical , have shown strong activity against influenza A/H3N2 virus and human coronavirus 229E. This highlights the potential of such structures in developing new antiviral molecules (Apaydın et al., 2020).

Structural Studies for Drug Development

- Structural elucidation of benzothiazinone BTZ043, which shares a similar structure, has been critical in its development as an antitubercular drug candidate. This type of structural study is essential for understanding the drug's mechanism and improving its efficacy (Richter et al., 2022).

Growth-Regulating Activity

- Compounds with structural similarity have been prepared through the Mannich reaction, demonstrating growth-regulating activity. This suggests a potential application in agriculture or horticulture for regulating plant growth (Sharifkanov et al., 2001).

Environmental Applications

- A derivative of a similar chemical structure was used to create a polymer for removing carcinogenic azo dyes and aromatic amines from water. This indicates potential environmental applications in water purification and treatment of industrial waste (Akceylan et al., 2009).

Tuberculosis Research

- Similar structural compounds have been studied for susceptibility against Mycobacterium tuberculosis, important for developing new treatments against tuberculosis (Pasca et al., 2010).

Nonlinear Optical Properties

- The nonlinear optical properties of a similar structure have been explored for potential applications in nonlinear optical devices, indicating the relevance of such structures in material science, particularly in laser technology and optical computing (Kagawa et al., 1994).

Anticancer Research

- Derivatives of similar structures have been synthesized and evaluated for potential as σ1 receptor ligands, which could be used for tumor imaging in cancer research (Xie et al., 2015).

Propiedades

IUPAC Name |

(3,4-dichlorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21Cl2NO3/c22-18-5-4-17(13-19(18)23)20(25)16-3-1-2-15(12-16)14-24-8-6-21(7-9-24)26-10-11-27-21/h1-5,12-13H,6-11,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNBGLGDWKMOOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643334 |

Source

|

| Record name | (3,4-Dichlorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone | |

CAS RN |

898762-28-2 |

Source

|

| Record name | (3,4-Dichlorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

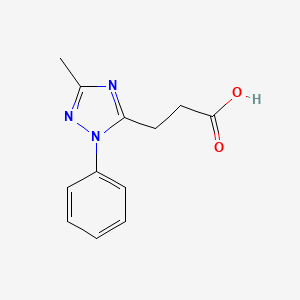

![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)

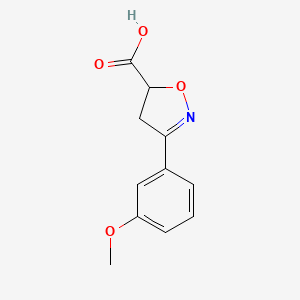

![3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid](/img/structure/B1359577.png)

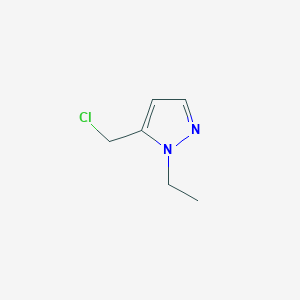

![4-({[5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1359578.png)

![2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1359579.png)

![2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B1359585.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid](/img/structure/B1359587.png)